molecular formula C5H4BrN5 B580417 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine CAS No. 1235374-44-3

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B580417
CAS No.: 1235374-44-3
M. Wt: 214.026
InChI Key: TUTGYFIEADAVJN-UHFFFAOYSA-N
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Description

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine: is a heterocyclic compound with the molecular formula C5H4BrN5. It is characterized by the presence of an imidazo[2,1-F][1,2,4]triazine core structure, which is substituted with an amino group at the 4-position and a bromine atom at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine typically involves a multi-step process. One common method starts with the reaction of a suitable precursor, such as 7-bromoimidazo[2,1-F][1,2,4]triazine-4-one, with an amine source under basic conditions. The reaction is often carried out in the presence of a base like potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromine atom by the amino group .

Industrial Production Methods: For large-scale production, the process involves optimizing reaction conditions to achieve high yields and purity. The industrial synthesis may include steps such as:

    Reaction with a bromination reagent: to introduce the bromine atom at the desired position.

    Ring-closing reactions: using formamidine acetate to form the imidazo[2,1-F][1,2,4]triazine core.

    Purification steps: to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted imidazo[2,1-F][1,2,4]triazines .

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, as a precursor to adenosine deaminase inhibitors, it can modulate the activity of adenosine deaminase, an enzyme involved in purine metabolism. This modulation can affect cellular processes such as lymphocyte proliferation and function .

Comparison with Similar Compounds

  • 7-Bromoimidazo[2,1-F][1,2,4]triazin-4-one
  • 4-Amino-7-chloroimidazo[2,1-F][1,2,4]triazine
  • 4-Amino-7-iodoimidazo[2,1-F][1,2,4]triazine

Uniqueness: 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both an amino group and a bromine atom, which allows for diverse chemical modifications. This dual functionality makes it a versatile intermediate in the synthesis of various pharmacologically active compounds .

Properties

IUPAC Name

7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTGYFIEADAVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=N1)C(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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